molecular formula C7H6N4O2 B8070831 9-acetyl-3H-purin-6-one

9-acetyl-3H-purin-6-one

Cat. No.: B8070831
M. Wt: 178.15 g/mol
InChI Key: CMHKDVSDWIISHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-acetyl-3H-purin-6-one:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of benzofuran derivatives with isoxazole compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development and other biomedical applications.

Medicine: The compound’s potential therapeutic properties are of interest in medicine. Researchers are investigating its effects on various biological pathways to determine its potential as a treatment for certain diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Benzofuranacetamide: A related compound with a similar benzofuran structure.

    2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-: Another compound with an isoxazole moiety.

Uniqueness: What sets 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- apart is its combination of both benzofuran and isoxazole structures, which may confer unique chemical and biological properties

Properties

IUPAC Name

9-acetyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHKDVSDWIISHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.